molecular formula C9H6N2 B160765 4-Methylisophthalonitrile CAS No. 1943-88-0

4-Methylisophthalonitrile

Cat. No. B160765
CAS RN: 1943-88-0
M. Wt: 142.16 g/mol
InChI Key: KWSRDTCYJMRAAD-UHFFFAOYSA-N
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Description

4-Methylisophthalonitrile is a chemical compound with the molecular formula C9H6N2 . It is also known by other names such as 4-METHYL-ISOPHTHALONITRILE and 4-methylbenzene-1,3-dicarbonitrile . The compound has a molecular weight of 142.16 g/mol .


Molecular Structure Analysis

The InChI code for 4-Methylisophthalonitrile is 1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 . This compound has a Canonical SMILES representation as CC1=C(C=C(C=C1)C#N)C#N . The compound has a topological polar surface area of 47.6 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylisophthalonitrile are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states. These redox processes often pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

4-Methylisophthalonitrile is a solid at room temperature . It has a molecular weight of 142.16 g/mol . The compound has a topological polar surface area of 47.6 Ų . It has a complexity of 226 .

Scientific Research Applications

Chemical Synthesis

4-Methylisophthalonitrile is used in chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in the field of synthetic chemistry .

Analytical Chemistry

In the field of analytical chemistry, 4-Methylisophthalonitrile can be used as a standard for various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are used to identify and quantify the amount of substances in a sample .

Advanced Battery Science

4-Methylisophthalonitrile has potential applications in advanced battery science . It could be used in the development of new materials for high-performance batteries. The unique properties of this compound may contribute to improved energy storage and power delivery .

Biopharma Production

In biopharma production, 4-Methylisophthalonitrile could be used in the synthesis of pharmaceuticals . Its unique structure and reactivity make it a valuable tool in the development of new drugs .

Safety Controlled Environments & Cleanrooms

4-Methylisophthalonitrile could be used in safety controlled environments and cleanrooms . Its properties might make it suitable for use in these highly controlled environments where contamination must be minimized .

Molecular Modeling and Simulation

4-Methylisophthalonitrile can be used in molecular modeling and simulation . Its structure can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

Safety And Hazards

4-Methylisophthalonitrile is classified as having acute toxicity, both oral and dermal . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

4-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSRDTCYJMRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435220
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisophthalonitrile

CAS RN

1943-88-0
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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